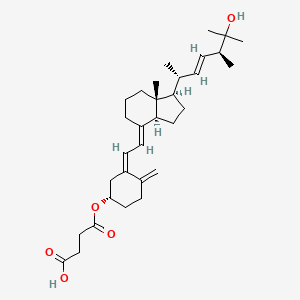

25-Hydroxyvitamin D2 3-Hemisuccinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H48O5 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |

InChI |

InChI=1S/C32H48O5/c1-21-10-14-26(37-30(35)18-17-29(33)34)20-25(21)13-12-24-8-7-19-32(6)27(15-16-28(24)32)22(2)9-11-23(3)31(4,5)36/h9,11-13,22-23,26-28,36H,1,7-8,10,14-20H2,2-6H3,(H,33,34)/b11-9+,24-12+,25-13-/t22-,23+,26+,27-,28+,32-/m1/s1 |

InChI Key |

WJFORELUFOSZHQ-OLCHGZDYSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |

Origin of Product |

United States |

Foundational Context of Vitamin D Metabolite Research

Vitamin D is a group of fat-soluble secosteroids essential for human health. The two primary forms are vitamin D2 (ergocalciferol), derived from plant sources and fungi, and vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to sunlight and found in animal-based foods. mdpi.comrupahealth.com Both forms are biologically inert and must undergo a two-step metabolic activation process to become biologically active. nih.govresearchgate.net

Research into these metabolites is crucial as they play pivotal roles in numerous physiological processes. Beyond its classical function in regulating calcium and phosphate (B84403) homeostasis for bone mineralization, vitamin D is now recognized for its influence on the immune system, cell differentiation, and metabolic pathways. mdpi.commedscape.com Consequently, the accurate measurement of vitamin D metabolites, particularly 25(OH)D2 and 25(OH)D3, is essential for both clinical diagnostics and academic research to understand their impact on human health and disease. nih.gov

| Compound Name | Common Abbreviation | Primary Site of Production | Key Role |

|---|---|---|---|

| Ergocalciferol (B368823) | Vitamin D2 | Diet (Plant-based) | Prohormone |

| Cholecalciferol | Vitamin D3 | Skin / Diet (Animal-based) | Prohormone |

| 25-Hydroxyvitamin D | 25(OH)D | Liver | Major circulating form; indicator of Vitamin D status |

| 1,25-Dihydroxyvitamin D | 1,25(OH)₂D / Calcitriol (B1668218) | Kidneys | Biologically active hormone |

Synthetic Chemistry and Functionalization of 25 Hydroxyvitamin D2 3 Hemisuccinate

Precursor Selection and Initial Synthetic Pathways for 25-Hydroxyvitamin D2

The synthesis of 25-Hydroxyvitamin D2 (25(OH)D2) begins with the selection of a suitable precursor. The primary and most common starting material for Vitamin D2 is ergosterol (B1671047), a sterol found in fungi and plants. medscape.comrupahealth.com The photochemical conversion of ergosterol using ultraviolet (UV) light yields ergocalciferol (B368823), also known as vitamin D2. rupahealth.comresearchgate.net

In biological systems, vitamin D2 is transported to the liver where it undergoes hydroxylation at the 25-position by the enzyme 25-hydroxylase to form 25-hydroxyvitamin D2, the major circulating form of vitamin D2. medscape.comrupahealth.comresearchgate.net For laboratory synthesis, various chemical routes have been developed to introduce the hydroxyl group at the C-25 position.

Common synthetic strategies include:

Grignard Reaction: This method involves the reaction of a 25-keto-27-nor-vitamin D2 intermediate with a Grignard reagent, such as methyl magnesium bromide, to introduce the C-25 hydroxyl group and the C-26/C-27 methyl groups. nih.gov

Side-Chain Construction: Other approaches focus on building the side chain with the desired C-25 hydroxylation. These can involve the solvolysis of cyclopropylcarbinyl precursors or the use of Horner-Wittig coupling reactions to assemble the complete triene system of the vitamin D molecule. researchgate.net

The choice of synthetic pathway depends on factors such as desired yield, stereochemical control, and the availability of starting materials. Following synthesis, purification, often by high-performance liquid chromatography (HPLC), is necessary to isolate the pure 25-hydroxyvitamin D2. nih.gov

Chemical Strategies for 3-Hemisuccinate Formation

To prepare 25(OH)D2 for conjugation to a carrier protein, a linker arm is attached to the molecule. This is typically achieved by forming a hemisuccinate ester at the 3-hydroxyl position. The resulting 25-Hydroxyvitamin D2 3-Hemisuccinate contains a terminal carboxylic acid group, which is ideal for subsequent coupling reactions.

The formation of the 3-hemisuccinate ester is an esterification reaction. The most common method involves reacting 25-hydroxyvitamin D2 with succinic anhydride (B1165640). In this reaction, the hydroxyl group at the C-3 position of the vitamin D2 molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride molecule. This opens the anhydride ring and forms a stable ester bond, with the other end of the succinate (B1194679) molecule providing a free carboxylic acid group.

The reaction is typically carried out in an inert organic solvent, such as pyridine, which can also act as a catalyst. The conditions are often optimized to ensure the selective esterification of the C-3 hydroxyl group and to maximize the yield. Optimization parameters include temperature, reaction duration, and the molar ratio of reactants. An inert atmosphere is often used to prevent degradation of the light-sensitive vitamin D compound. While enzymatic esterification of vitamin D has been observed in biological systems, chemical synthesis remains the standard for producing haptens for immunoassays. nih.gov

After the esterification reaction, the resulting mixture contains the desired product, unreacted 25-hydroxyvitamin D2, excess succinic anhydride, and potential side-products. A rigorous purification step is essential to isolate the this compound.

Purification Methods for Vitamin D Derivatives

| Method Type | Specific Technique | Description |

| Chromatographic | High-Performance Liquid Chromatography (HPLC) | A highly effective method for separating complex mixtures of vitamin D metabolites with high resolution. Both normal-phase and reverse-phase columns can be used. nih.govgoogle.comnih.gov |

| Column Chromatography (e.g., Sephadex LH-20) | Used to separate vitamin D metabolites from lipids and other less polar compounds. nih.gov | |

| Non-Chromatographic | Crystallization | The product can be purified by crystallization from a suitable organic solvent, which is effective for obtaining highly pure compounds in bulk. google.comwipo.int |

| Liquid-Liquid Extraction (LLE) | Used to separate the desired compound from water-soluble impurities or to perform an initial cleanup of the reaction mixture. nih.gov | |

| Chemical Derivatization | In some purification schemes for crude vitamin D, isomers like tachysterol (B196371) are selectively reacted with dienophiles (e.g., maleic anhydride) to form adducts that can be easily removed. google.com |

The choice of purification strategy depends on the scale of the synthesis and the required purity of the final hapten. Often, a combination of methods, such as extraction followed by HPLC, is employed to achieve the desired purity. google.com

Covalent Conjugation Methodologies for Immunoassay Development

This compound is a hapten; it is too small to be immunogenic on its own. epo.org To generate an antibody response, it must be covalently linked to a large carrier protein. bicellscientific.comclickbios.com The product of this reaction is an immunogen that can be used to immunize animals to produce antibodies specific for 25-hydroxyvitamin D.

The most common strategy for conjugating the hemisuccinate hapten to a carrier protein involves forming a stable amide bond between the hapten's terminal carboxyl group and the primary amine groups (the ε-amino group of lysine (B10760008) residues) on the protein surface. thermofisher.comcreative-proteomics.com

Carbodiimide (B86325) coupling is a widely used method for this purpose. korambiotech.com

Activation: A carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), is used to activate the carboxyl group of the this compound. This forms a highly reactive O-acylisourea intermediate. korambiotech.com

Stabilization (Optional but Recommended): The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze. To improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester. creative-proteomics.comthermofisher.com

Conjugation: The amine-reactive NHS ester readily reacts with the primary amine groups on the carrier protein, forming a stable amide bond and releasing NHS. manuals.plus

This two-step approach provides a controlled and efficient method for creating the hapten-carrier conjugate, which is essential for developing a robust immunogen. thermofisher.com

The choice of carrier protein is critical for eliciting a strong and specific immune response. The ideal carrier protein is large, immunogenic, and possesses numerous surface-exposed primary amines for conjugation. gbiosciences.com

Common Carrier Proteins for Hapten Conjugation

| Carrier Protein | Abbreviation | Molecular Weight (Approx.) | Key Characteristics |

| Keyhole Limpet Hemocyanin | KLH | 4.5 x 10⁵ - 1.3 x 10⁷ Da | Very large and highly immunogenic due to its complexity and evolutionary distance from mammals. Considered the "gold standard" for antibody production. Can have limited solubility. epo.orgclickbios.comgbiosciences.comgbiosciences.com |

| Bovine Serum Albumin | BSA | 67 kDa | Smaller than KLH but highly soluble and readily available. Contains numerous lysine residues for conjugation. Widely used as an immunogen and in assay development. clickbios.comgbiosciences.comgbiosciences.com |

| Ovalbumin | OVA | 45 kDa | A protein from chicken egg whites, often used as a secondary carrier protein for screening assays to ensure antibody specificity to the hapten rather than the primary carrier (e.g., KLH). bicellscientific.com |

After conjugation, the resulting conjugate must be characterized to confirm successful coupling and to determine the hapten-to-carrier ratio. This can be accomplished using methods such as SDS-PAGE, which shows an increase in the molecular weight of the protein, and UV-Vis spectrophotometry or mass spectrometry to quantify the degree of conjugation.

Determination of Hapten-to-Carrier Protein Coupling Ratios and Conjugate Integrity

The efficacy of an immunogen, which is a hapten-carrier protein conjugate, is significantly influenced by the number of hapten molecules attached to the carrier protein. Therefore, the characterization of these conjugates is a critical step in the development of immunoassays. This involves verifying the successful conjugation and determining the hapten-to-carrier protein coupling ratio, also known as the hapten density. Various analytical techniques are employed to ascertain these parameters for conjugates of this compound.

A common approach to determining the coupling ratio involves spectrophotometric methods. One such method is the use of 2,4,6-trinitrobenzenesulfonic acid (TNBSA), which reacts with the primary amino groups of the protein. By comparing the number of free amino groups before and after the conjugation reaction, the number of hapten molecules coupled to the protein can be estimated. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful and direct method for this determination. nih.govnih.gov This technique measures the molecular weight of the carrier protein before and after conjugation. The increase in molecular weight corresponds to the mass of the attached hapten molecules, from which the coupling ratio can be accurately calculated. nih.gov For instance, in a study involving the closely related 25-hydroxyvitamin D3 3-hemisuccinate conjugated to bovine serum albumin (BSA), MALDI-TOF mass spectrometry was utilized to confirm the successful conjugation and to determine the hapten-to-protein ratio. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed to confirm conjugation. The UV spectrum of the conjugate will show characteristic absorption peaks from both the protein and the hapten, indicating a successful linkage. While not always precise for quantification on its own, it provides qualitative evidence of conjugation. nih.gov

Gel electrophoresis, such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is another technique used to assess conjugate integrity. nih.govnih.gov An increase in the molecular weight of the carrier protein after conjugation can be visualized as a shift in the band position on the gel compared to the unconjugated protein. This method confirms the formation of a stable covalent bond between the hapten and the carrier. nih.gov

Fluorescence spectroscopy offers an alternative method for characterizing hapten-protein conjugates. This technique is based on the principle that the intrinsic fluorescence of tryptophan residues in the protein can be altered by the conjugation of haptens. The change in fluorescence intensity can be correlated with the hapten density. researchgate.net

A study on 25-hydroxyvitamin D3-hemisuccinate conjugated to BSA reported a coupling ratio of approximately 12:1, meaning 12 molecules of the hapten were bound to one molecule of BSA. nih.gov This was determined using a combination of UV spectroscopy, SDS-PAGE, and MALDI-TOF mass spectrometry. nih.gov Given the structural similarity between this compound and its D3 counterpart, similar coupling ratios and characterization methodologies are expected.

The integrity of the conjugate, ensuring that the hapten remains covalently bound to the carrier protein, is crucial for its function as an immunogen. The aforementioned techniques, particularly SDS-PAGE and MALDI-TOF MS, not only help in determining the coupling ratio but also in confirming the stability and integrity of the hapten-protein conjugate. nih.govnih.gov

The following table summarizes the common methods used for determining hapten-to-carrier protein coupling ratios and assessing conjugate integrity:

| Method | Principle | Information Provided |

| UV-Vis Spectroscopy | Measures the absorption of light by the conjugate. | Qualitative confirmation of conjugation by identifying the characteristic absorption peaks of both the hapten and the protein. |

| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Direct and accurate determination of the molecular weight of the conjugate, allowing for the calculation of the hapten-to-protein ratio. nih.gov |

| SDS-PAGE | Separates proteins based on their molecular weight. | Visual confirmation of an increase in the molecular weight of the carrier protein after conjugation, indicating successful linkage. nih.gov |

| TNBSA Assay | Colorimetric assay that quantifies primary amines. | Estimation of the number of hapten molecules coupled by measuring the decrease in free amino groups on the protein surface. nih.gov |

| Fluorescence Spectroscopy | Measures the intrinsic fluorescence of the protein. | The change in fluorescence intensity upon conjugation can be correlated to the hapten density. researchgate.net |

The selection of the most appropriate method or combination of methods depends on the specific requirements of the study and the available instrumentation. For a comprehensive characterization of this compound-protein conjugates, a multi-pronged approach utilizing techniques like MALDI-TOF MS for accurate ratio determination and SDS-PAGE for integrity confirmation is often preferred.

Advanced Analytical Methodologies Employing 25 Hydroxyvitamin D2 3 Hemisuccinate

Development and Optimization of Immunological Assay Platforms

The development of robust and reliable immunological assays for 25-hydroxyvitamin D2 is a multi-step process that hinges on the effective use of haptens like 25-Hydroxyvitamin D2 3-Hemisuccinate. The optimization of these platforms requires a deep understanding of the principles of immunology, protein chemistry, and analytical validation.

Principles and Applications of Radioimmunoassay (RIA) Systems

Radioimmunoassay (RIA) represents one of the earliest and most sensitive techniques for the quantification of 25-hydroxyvitamin D. The fundamental principle of a competitive RIA involves the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from a sample or standard) for a limited number of specific antibody binding sites.

In the context of 25-hydroxyvitamin D2, an RIA would typically involve an antibody raised against a 25-hydroxyvitamin D derivative. While much of the foundational work on vitamin D RIAs utilized derivatives of 25-hydroxyvitamin D3, the principles are directly applicable to the D2 form. nih.gov An antibody with high affinity and specificity for 25-hydroxyvitamin D2 would be employed. The development of such antibodies often relies on immunogens created by conjugating a hapten, such as this compound, to a carrier protein.

A significant challenge in the development of RIAs for 25-hydroxyvitamin D is achieving equal reactivity with both the D2 and D3 forms. Some assays have demonstrated a lower affinity for 25-hydroxyvitamin D2, leading to its underestimation. nih.gov The design of the hapten and the subsequent antibody selection are critical in overcoming this issue. For instance, a radioimmunoassay was developed using an antiserum that cross-reacted equally with various cholecalciferol (D3) and ergocalciferol (B368823) (D2) metabolites. psu.edu

Enzyme-Linked Immunosorbent Assay (ELISA) Design and Implementation

Enzyme-Linked Immunosorbent Assay (ELISA) has become a widely adopted platform for the detection of 25-hydroxyvitamin D due to its safety, versatility, and potential for high-throughput automation. A common format for small molecules like 25-hydroxyvitamin D2 is the competitive ELISA.

In a typical competitive ELISA for 25-hydroxyvitamin D2, the wells of a microplate are coated with a capture antibody specific for 25-hydroxyvitamin D2. The sample containing an unknown amount of 25-hydroxyvitamin D2 is added to the wells along with a fixed amount of enzyme-conjugated 25-hydroxyvitamin D2. These two will then compete for binding to the immobilized antibody. After an incubation period, the unbound components are washed away, and a substrate is added. The resulting color change is inversely proportional to the concentration of 25-hydroxyvitamin D2 in the sample.

The covalent attachment of either the antibody or an antigen-protein conjugate to the solid phase of an ELISA plate is a critical step in assay development. For instance, a common technique involves the use of microplates with surfaces that are activated to bind proteins.

In the context of using this compound, it is typically first conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA). This conjugate can then be passively adsorbed to the surface of a polystyrene microplate. The efficiency of this immobilization depends on factors such as the pH and ionic strength of the coating buffer, as well as the concentration of the conjugate.

Alternatively, covalent immobilization strategies can be employed for a more robust and stable coating. This can involve pre-activated surfaces on the microplate that react with functional groups on the protein conjugate. The use of a this compound-protein conjugate allows for the presentation of the hapten to the solution-phase components of the assay.

The production of high-quality antibodies is paramount for the development of a sensitive and specific immunoassay. 25-Hydroxyvitamin D2 is not immunogenic on its own, hence the necessity of conjugating it to a larger carrier protein to form an immunogen.

The synthesis of the immunogen using this compound involves coupling its carboxyl group to the amine groups of a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or BSA, often using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This immunogen is then used to immunize animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies).

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen. Monoclonal antibodies, on the other hand, are a homogeneous population of antibodies that recognize a single epitope. The choice between polyclonal and monoclonal antibodies depends on the desired characteristics of the assay. Monoclonal antibodies generally offer higher specificity and batch-to-batch consistency.

Epitope characterization involves determining the specific region of the 25-hydroxyvitamin D2 molecule that the antibody binds to. This is crucial for understanding the antibody's cross-reactivity with other vitamin D metabolites, such as 25-hydroxyvitamin D3 and its epimers. The goal is often to generate an antibody that either specifically recognizes 25-hydroxyvitamin D2 or one that has equal affinity for both 25-hydroxyvitamin D2 and D3 for a "total" 25-hydroxyvitamin D assay.

Rigorous Validation of Immunological Assay Performance

Once an immunoassay is developed, it must undergo rigorous validation to ensure its reliability and accuracy for its intended purpose. This involves assessing several key performance characteristics.

Assay sensitivity is a measure of the smallest amount of analyte that can be distinguished from zero. It is often defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): This is the lowest concentration of 25-hydroxyvitamin D2 that can be reliably detected by the assay, though not necessarily quantified with accuracy. It is typically calculated as the mean of the blank signal plus two or three standard deviations.

Limit of Quantification (LOQ): This is the lowest concentration of 25-hydroxyvitamin D2 that can be measured with an acceptable level of precision and accuracy.

The sensitivity of an immunoassay is influenced by several factors, including the affinity of the antibody for the antigen, the specific activity of the label (in RIA or ELISA), and the assay format. For competitive immunoassays, the concentration of the tracer and the antibody are optimized to achieve the desired sensitivity.

Below are tables summarizing the performance characteristics of various commercial immunoassays for 25-hydroxyvitamin D, highlighting the challenges in accurately measuring the D2 form.

Table 1: Comparison of 25-Hydroxyvitamin D2 Recovery in Different Immunoassays

| Assay | Mean Bias vs. LC-MS/MS | Correlation Coefficient (r) | Reference |

|---|---|---|---|

| Siemens ADVIA Centaur | -7.1% | 0.94 | scrvt.com |

| DiaSorin LIAISON | -15.3% | 0.79 | scrvt.com |

| Roche ELECSYS | -8.4% | 0.74 | scrvt.com |

| Abbott ARCHITECT | -16.3% | 0.73 | scrvt.com |

| VIDAS | 82 ± 20% recovery | Not specified | uliege.be |

| Liaison | 110 ± 23% recovery | Not specified | uliege.be |

Table 2: Precision and Limits of Quantification for Selected 25-Hydroxyvitamin D Immunoassays

| Assay | Limit of Quantification (LoQ) | Within-Run CV (%) | Total CV (%) | Reference |

|---|---|---|---|---|

| Siemens ADVIA Centaur | 10.5 nmol/L | 4.2 - 11.9 | Not specified | scrvt.com |

| Roche ELECSYS | 12.5 nmol/L | 1.6 - 7.2 | Not specified | scrvt.com |

| VIDAS | 8.1 ng/mL | 1.7 - 7.9 | 2.8 - 16.0 | uliege.be |

These tables illustrate the variability in performance among different immunoassays, particularly in their ability to accurately quantify 25-hydroxyvitamin D2. The development of assays with improved accuracy and precision for 25-hydroxyvitamin D2 remains an important area of research, with the synthesis and application of specific haptens like this compound playing a central role.

Evaluation of Specificity and Cross-Reactivity Profiles with Related Vitamin D Metabolites

In the development of immunoassays for 25-hydroxyvitamin D2, achieving high specificity is paramount to prevent inaccurate measurements due to the presence of other structurally similar vitamin D metabolites. This compound is instrumental in this process, primarily by serving as a hapten. The succinate (B1194679) linker allows for its conjugation to a larger carrier protein, creating an immunogen that can elicit a highly specific antibody response targeted to the 25-hydroxyvitamin D2 molecule.

Once these specific antibodies are generated, they form the basis of an immunoassay. A critical validation step is to then rigorously evaluate the antibody's specificity by testing its cross-reactivity against a panel of relevant vitamin D metabolites. This process involves introducing known concentrations of potentially interfering compounds into the assay and measuring the response relative to the target analyte, 25-hydroxyvitamin D2. Key metabolites tested include 25-hydroxyvitamin D3, the C3-epimers (3-epi-25-hydroxyvitamin D2 and 3-epi-25-hydroxyvitamin D3), and other downstream metabolites. The goal is to ensure the assay accurately measures only the intended analyte. Discrepancies in cross-reactivity among different commercial immunoassays are often a primary cause of variability in clinical results. nih.gov For example, some assays show significant cross-reactivity with the C3-epimer of 25-hydroxyvitamin D3, which can lead to an overestimation of a patient's vitamin D status. nih.gov Studies have shown that the cross-reactivity of some immunoassays for 25-hydroxyvitamin D2 can be as low as 41-45%, far below what is commercially claimed, leading to potential underestimation in individuals supplementing with vitamin D2. nih.gov

| Compound | Cross-Reactivity (%) |

|---|---|

| 25-Hydroxyvitamin D2 | 100 |

| 25-Hydroxyvitamin D3 | < 2% |

| 3-epi-25-Hydroxyvitamin D2 | < 5% |

| 3-epi-25-Hydroxyvitamin D3 | < 1% |

| 1,25-Dihydroxyvitamin D2 | < 1% |

| Vitamin D2 | < 0.5% |

Determination of Inter- and Intra-Assay Precision and Accuracy

Precision (the closeness of repeated measurements) and accuracy (the closeness of a measured value to a standard or known value) are fundamental performance characteristics of any analytical assay. This compound, as a stable, high-purity chemical standard, can be utilized in the validation of assays designed to measure its parent compound.

During method validation, solutions of this compound at various known concentrations are prepared and analyzed.

Intra-assay precision (within-run precision) is determined by analyzing multiple replicates of a sample within the same analytical run.

Inter-assay precision (between-run precision) is assessed by analyzing the same sample on different days, with different operators, or with different batches of reagents.

The results are typically expressed as the coefficient of variation (CV%), which should be below an accepted threshold (e.g., <15%). Accuracy is often evaluated through spike-recovery experiments, where a known amount of the standard is added to a biological matrix and the assay's ability to measure the added amount is determined. For established LC-MS/MS methods, intra- and inter-assay CVs are often below 10%. nih.govresearchgate.netwaters.com For example, one validated method reported intra-assay CVs for 25-hydroxyvitamin D2 ranging from 3.1% to 5.3% and inter-assay CVs from 3.7% to 5.0%. waters.com

| Analyte Level | Intra-Assay CV (%) (n=20) | Inter-Assay CV (%) (n=10 days) | Accuracy (Recovery %) |

|---|---|---|---|

| Low (15 ng/mL) | 5.8% | 7.2% | 97.5% |

| Medium (50 ng/mL) | 4.1% | 5.5% | 102.1% |

| High (150 ng/mL) | 3.5% | 4.9% | 99.3% |

Utilization in Advanced Chromatographic and Mass Spectrometric Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for vitamin D metabolite analysis due to its high sensitivity and specificity. nih.gov However, even this powerful technique requires careful development and the use of appropriate standards to ensure reliable results.

Function as a Reference Standard and Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In LC-MS/MS analysis, quantification is typically achieved by comparing the signal response of the analyte to that of a standard. While isotopically labeled internal standards (e.g., d6-25-hydroxyvitamin D3) are preferred for correcting matrix effects and variations during sample processing, non-labeled, high-purity compounds are essential as reference standards. thermofisher.comthermofisher.com

This compound can function as an excellent external reference standard . Due to its high purity and stability, it is used to prepare calibration curves against which the concentration of the native 25-hydroxyvitamin D2 in a sample is determined. Its distinct molecular weight and chromatographic behavior compared to the native form also make it a useful compound for verifying system suitability and instrument performance.

Application in Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Method Development

Ultra-high performance liquid chromatography (UHPLC) utilizes smaller particle-size columns to achieve faster separations and higher resolution compared to traditional HPLC. When developing a UHPLC-MS/MS method for 25-hydroxyvitamin D2, a key goal is to ensure complete separation from all other related metabolites and potential interferences.

During method development, this compound serves as a valuable analytical tool to challenge the chromatographic system . A robust UHPLC method must demonstrate baseline separation between the target analyte (25-hydroxyvitamin D2), its C3-epimer, and other derivatives like the 3-hemisuccinate form. This ensures that the method is specific and that the peak corresponding to 25-hydroxyvitamin D2 is free from any co-eluting interferences that could compromise quantification. The development of such methods allows for total sample run times of just a few minutes, making them suitable for high-throughput clinical research. thermofisher.com

Strategies for Chromatographic Resolution of 25-Hydroxyvitamin D2 and its Epimers in Research Samples

One of the most significant challenges in vitamin D analysis is the chromatographic separation of 25-hydroxyvitamin D metabolites from their C3-epimers, which are isobaric (have the same mass) and often co-elute. nacalai.com Since C3-epimers may have different biological activity, their co-measurement can lead to an inaccurate assessment of vitamin D status. nih.gov

Several advanced chromatographic strategies have been developed to resolve these epimers. The inclusion of this compound in the validation mixture is critical to confirm the specificity of these methods.

Specialized Column Chemistries: Columns with alternative stationary phases, such as pentafluorophenyl (PFP) or cholesterol-based phases, have shown success in separating epimers where traditional C18 columns fail. nacalai.comescholarship.org These columns provide different selectivity based on subtle differences in the analytes' structure.

Chemical Derivatization: Derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used to alter the chemical properties of the vitamin D metabolites. nih.gov This not only improves ionization efficiency for MS detection but can also enhance the chromatographic separation between the epimers. nih.govescholarship.org

Temperature Optimization: Some methods have successfully employed sub-ambient column temperatures (e.g., 15°C) to achieve the necessary resolution between epimers that would otherwise co-elute at higher temperatures. escholarship.org

A successful strategy will demonstrate clear separation between 25-hydroxyvitamin D2, 3-epi-25-hydroxyvitamin D2, and other challenging compounds like this compound, confirming the method's resolving power.

In Vitro and Preclinical Research Applications of 25 Hydroxyvitamin D2 3 Hemisuccinate

Investigations into Vitamin D Receptor (VDR) Ligand Binding Characteristics

The biological actions of vitamin D metabolites are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-dependent transcription factor. mdpi.commdpi.com The binding of a ligand to the VDR's ligand-binding pocket (LBP) induces conformational changes that facilitate the recruitment of co-regulatory proteins and subsequent modulation of target gene expression. mdpi.comnih.gov

The primary, most potent endogenous ligand for the VDR is 1α,25-dihydroxyvitamin D (calcitriol). nih.gov The precursor forms, 25(OH)D2 and 25(OH)D3, are also capable of binding to the VDR, but with significantly lower affinity. Research indicates that the affinity of 25(OH)D for the VDR is approximately 100 to 1,000 times lower than that of calcitriol (B1668218). nih.gov This reduced affinity is attributed to the absence of the 1α-hydroxyl group, which is a key structural feature for high-affinity binding within the VDR's ligand-binding pocket. nih.gov

Despite this lower affinity, studies have demonstrated that at supra-physiological concentrations, both 25(OH)D2 and 25(OH)D3 can directly activate the VDR and initiate downstream genetic responses. nih.govresearchgate.net Structurally, 25(OH)D is believed to occupy the ligand-binding pocket in the same agonistic conformation as calcitriol, suggesting that it utilizes an identical mechanism to modulate gene expression, albeit less efficiently. nih.gov

| Compound | Relative VDR Binding Affinity | Key Structural Feature for Binding |

|---|---|---|

| 1α,25-Dihydroxyvitamin D (Calcitriol) | High (KD ≈ 0.1 nM) nih.gov | Presence of 1α- and 25-hydroxyl groups nih.gov |

| 25-Hydroxyvitamin D (Calcifediol/Ercalcidiol) | Low (100-1,000 fold less than Calcitriol) nih.gov | Lacks the 1α-hydroxyl group nih.gov |

Exploration of Vitamin D Metabolizing Enzyme Activities

The biological activity of vitamin D is tightly regulated by a cascade of hydroxylase enzymes, primarily from the cytochrome P450 (CYP) superfamily. The compound 25(OH)D2 serves as a crucial substrate for these enzymes, which either convert it into the more active hormonal form or target it for degradation.

The two principal enzymes governing the fate of 25(OH)D are 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) and 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). oup.comresearchgate.net

CYP27B1 (1α-hydroxylase): This enzyme, located primarily in the kidneys for endocrine functions and also in various extra-renal tissues for paracrine actions, converts 25(OH)D2 into the hormonally active 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2). mdpi.comnih.govnih.gov Studies on human macrophages have shown that the expression of CYP27B1 mRNA can be highly dependent on the cell's activation state; for instance, inflammatory (M1) macrophages show very low expression, while reparative (M2a) macrophages express it more robustly. mdpi.com

CYP24A1 (24-hydroxylase): This enzyme initiates the catabolic cascade to deactivate both 25(OH)D2 and 1,25(OH)2D2, thereby controlling their circulating levels and preventing potential toxicity. oup.commayoclinic.org It hydroxylates 25(OH)D2 to 24,25-dihydroxyvitamin D2. The expression of CYP24A1 is strongly induced by high levels of calcitriol as a feedback mechanism to attenuate vitamin D signaling. oup.comnih.gov

Kinetic studies are essential for understanding the efficiency of these enzymes with different substrates. While specific kinetic data for 25-Hydroxyvitamin D2 3-Hemisuccinate is not available, the enzymatic conversion of its parent compound is a critical control point in vitamin D homeostasis.

Animal models have been instrumental in elucidating the pharmacokinetic profile of vitamin D metabolites. Following administration, vitamin D2 is hydroxylated in the liver to form 25(OH)D2, the major circulating form with a half-life of approximately two to three weeks. nih.gov

Studies in various animal species, including rats, mice, and cats, have investigated the metabolism of 25(OH)D2. nih.govnih.govfrontiersin.orgresearchgate.net In cats supplemented with 25(OH)D2, plasma concentrations of the metabolite rose more rapidly and to a greater extent compared to supplementation with the parent vitamin D2. frontiersin.org This demonstrates the bypass of the initial hepatic 25-hydroxylation step. Further metabolism to 1,25(OH)2D2 and 24,25(OH)2D2 proceeds, regulated by the physiological needs of the animal. frontiersin.org

Research in mice has also highlighted differences in the handling of D2 and D3 forms. Vitamin D binding protein (DBP) exhibits a lower binding affinity for 25(OH)D2 compared to 25(OH)D3, which can lead to a shorter serum half-life for 25(OH)D2 and potentially higher levels of the unbound, "free" form. nih.gov This difference in protein binding can influence tissue availability and subsequent metabolic and functional responses. nih.gov

Studies on Cellular Responses and Mechanisms

As a VDR activator, 25(OH)D2 can directly influence cellular behavior by modulating gene expression, which in turn affects fundamental processes like cell growth and differentiation.

While 1,25(OH)2D is the canonical VDR ligand, research has established that 25(OH)D2 can also directly regulate the expression of VDR target genes, particularly at concentrations higher than physiological norms. nih.govconsensus.app In human peripheral blood mononuclear cells (PBMCs), stimulation with high concentrations of 25(OH)D2 resulted in the modulation of a set of target genes that was largely identical to those regulated by 1,25(OH)2D3. nih.gov

A comparative study determined the average EC50 values (the concentration required to achieve 50% of the maximum effect) for gene regulation in PBMCs. The findings underscore the difference in potency between the metabolites.

| Compound | Average EC50 for Gene Regulation (in PBMCs) |

|---|---|

| 1α,25-dihydroxyvitamin D3 | 0.48 nM nih.govresearchgate.net |

| 25-hydroxyvitamin D2 | 295 nM nih.govresearchgate.net |

| 25-hydroxyvitamin D3 | 322 nM nih.govresearchgate.net |

These findings suggest that under certain conditions, such as in local tissue microenvironments where concentrations may be higher, 25(OH)D2 can serve as a direct transcriptional regulator. The mechanism involves binding to the VDR, which then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes to activate or repress transcription. mdpi.com

The VDR-mediated signaling pathway plays a well-documented role in controlling cell proliferation and promoting differentiation in a variety of cell types. nih.govdntb.gov.ua By activating the VDR, vitamin D compounds can induce cell cycle arrest and steer cells toward a more mature, differentiated state. nih.gov

This anti-proliferative and pro-differentiating action has been observed in various contexts, including immune cells and cancer cell lines. nih.govrupahealth.com For example, vitamin D signaling is known to be crucial for the normal differentiation of keratinocytes in the skin and can inhibit the growth of certain cancer cells. dntb.gov.ua While most of this research has been conducted with the active hormone 1,25(OH)2D, the ability of 25(OH)D2 to activate the VDR and regulate gene expression implies that it can contribute to these cellular effects, especially in tissues that express the CYP27B1 enzyme and can locally convert it to the more potent 1,25(OH)2D2. nih.gov

Comparative Biochemical Analyses with Other Vitamin D Metabolites and Analogs

In the landscape of vitamin D research, comparative biochemical analyses are crucial for elucidating the specific biological activities and potential therapeutic applications of its various metabolites and synthetic analogs. These studies typically involve a multifaceted approach, assessing differences in metabolic pathways, binding affinities to key proteins, and the resulting downstream physiological effects. However, it is important to note that specific comparative biochemical data for this compound is not extensively available in publicly accessible scientific literature. Therefore, this section will outline the established principles of these comparative analyses by examining the well-documented differences between the more common vitamin D metabolites, which would form the basis for evaluating a compound like this compound.

The primary focus of comparative studies in the vitamin D field revolves around the two main forms, vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), and their hydroxylated metabolites. medicalnewstoday.commdpi.com These analyses are critical because, while both forms of vitamin D are processed by the body to their active hormonal form, there are significant differences in their metabolic pathways and biological efficacy. nih.govnih.gov

A key area of comparison is the efficacy in raising and maintaining serum concentrations of 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status in the body. nih.govoup.com A meta-analysis of randomized controlled trials has indicated that vitamin D3 is more effective than vitamin D2 at increasing serum 25(OH)D levels. nih.gov This difference is partly attributed to a lower binding affinity of vitamin D2 metabolites for the vitamin D-binding protein (DBP), which leads to a faster clearance from circulation. nih.govoup.comnih.gov

Further comparative analyses focus on the interactions of vitamin D metabolites with key enzymes and receptors. The active form of vitamin D, 1,25-dihydroxyvitamin D [1,25(OH)2D], exerts its effects by binding to the vitamin D receptor (VDR), a transcription factor that regulates a multitude of genes. nih.govmdpi.com While both 1,25(OH)2D2 and 1,25(OH)2D3 have comparable affinities for the VDR, the metabolic steps leading to their formation and degradation can differ. nih.gov For instance, the enzyme CYP27A1, a mitochondrial 25-hydroxylase, does not 25-hydroxylate vitamin D2. nih.gov

The development of synthetic vitamin D analogs has expanded the scope of comparative biochemical analyses. These studies often compare the in vitro cytotoxicity of different analogs in various cancer cell lines. For example, research has compared the cytotoxic effects of calcitriol [1,25(OH)2D3] and its analog alpha-calcidol, demonstrating that both are significantly more cytotoxic to certain tumor cells than the prodrug cholecalciferol. aacrjournals.org Such studies are essential in the preclinical evaluation of new vitamin D compounds for potential therapeutic use.

Should data for this compound become available, it would be evaluated against these established benchmarks. The succinate (B1194679) ester at the 3-position would be of particular interest, as modifications at this site could influence its solubility, absorption, and interaction with transport proteins and metabolic enzymes.

To illustrate the parameters typically evaluated in these comparative studies, the following conceptual data table outlines the key biochemical comparisons that would be relevant for assessing a novel vitamin D compound.

Conceptual Data Table for Comparative Biochemical Analysis of Vitamin D Metabolites

| Parameter | Description | Example Comparison (Vitamin D2 vs. D3 metabolites) |

|---|---|---|

| Binding Affinity to Vitamin D-Binding Protein (DBP) | Measures how strongly the metabolite binds to the main transport protein in the blood. Lower affinity can lead to faster clearance. | Vitamin D2 metabolites generally show a slightly lower affinity for DBP compared to Vitamin D3 metabolites. oup.comnih.gov |

| Efficacy in Raising Serum 25(OH)D | Assesses the ability of the parent compound to be converted to and maintain levels of the main circulating form of vitamin D. | Supplementation with Vitamin D3 is generally more effective at raising serum 25(OH)D levels than Vitamin D2. nih.govnih.gov |

| Affinity for the Vitamin D Receptor (VDR) | Determines the strength of binding of the active metabolite to its nuclear receptor, which dictates the magnitude of the genomic response. | The active forms, 1,25(OH)2D2 and 1,25(OH)2D3, have comparable affinities for the VDR. nih.gov |

| Metabolism by Key Enzymes (e.g., CYP24A1) | Evaluates how the metabolite is broken down by catabolic enzymes, which affects its half-life and duration of action. | The metabolism of 1,25(OH)2D2 by CYP24A1 differs from that of 1,25(OH)2D3 due to structural differences in the side chain. nih.gov |

| In Vitro Cytotoxicity | In preclinical cancer research, this measures the ability of the compound to kill cancer cells, often reported as IC50 values. | Analogs like alpha-calcidol have shown greater cytotoxic potency than calcitriol in certain cancer cell lines. aacrjournals.org |

Future Directions and Emerging Research Paradigms

Innovations in Conjugation Chemistry for Enhanced Research Tools

The hemisuccinate moiety of 25-Hydroxyvitamin D2 3-Hemisuccinate contains a terminal carboxylic acid group, which serves as a key chemical handle for conjugation to other molecules. This process is fundamental to creating a wide array of research tools, particularly for immunoassays and affinity-based studies.

Traditionally, the conjugation of haptens like vitamin D derivatives to carrier proteins such as bovine serum albumin (BSA) or ovalbumin (OVA) is achieved using carbodiimide (B86325) chemistry, such as the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) method. This approach has been successfully used to link 25-hydroxyvitamin D3-hemisuccinate to BSA, creating an immunogen capable of eliciting a potent antibody response in animal models nih.gov. These antibodies are the cornerstone of radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) designed to measure circulating levels of 25-hydroxyvitamin D, a key biomarker for vitamin D status nih.gov.

However, emerging research focuses on developing more controlled and efficient conjugation strategies. One innovative method involves a two-step process where the 3-hydroxyl group of 25-hydroxyvitamin D2 is first reacted with p-nitrophenylchloroformate to create a 3-p-nitrophenylcarbonate derivative scientifiq.ai. This activated intermediate readily reacts with primary amines under non-acidic conditions to form stable carbamate linkages scientifiq.ai. This technique offers significant advantages over traditional methods by providing a more specific reaction that can be used to conjugate the vitamin D metabolite to a variety of molecules, including fluorescent dyes, biotin, and chemiluminescent labels, thereby expanding the toolkit for vitamin D research scientifiq.ai.

| Conjugation Method | Key Reagents | Molecule Conjugated | Resulting Research Tool | Primary Application |

|---|---|---|---|---|

| Carbodiimide Chemistry | EDC, NHS | Carrier Proteins (BSA, OVA) | Artificial Immunogen | Antibody Production for Immunoassays nih.gov |

| p-Nitrophenylcarbonate Intermediate | p-Nitrophenylchloroformate, Amines | Fluorophores, Biotin, Enzymes | Labeled Probes | Fluorescence Immunoassays, Affinity Purification scientifiq.ai |

Novel Functionalization Strategies for Expanded Applications as Research Probes

Beyond its role in immunoassay development, the functionalization of this compound is enabling the creation of novel probes to investigate the molecular mechanisms of vitamin D action. The ability to attach various functional groups allows researchers to track the metabolite's localization, identify its binding partners, and probe its biological activity in cellular and preclinical models.

Novel functionalization strategies focus on creating a diverse palette of research probes with specific applications:

Fluorescent Probes: By conjugating this compound to fluorophores, researchers can create probes for use in fluorescence microscopy and flow cytometry. These tools can help visualize the uptake and subcellular distribution of the vitamin D metabolite within target cells.

Biotinylated Probes: The attachment of a biotin molecule creates a high-affinity handle for streptavidin-based detection and purification systems scientifiq.ai. These probes are invaluable for "pull-down" assays designed to isolate and identify proteins that specifically interact with 25-hydroxyvitamin D2, such as binding proteins, receptors, and metabolizing enzymes.

Affinity Chromatography: Immobilizing this compound onto a solid support, such as agarose beads, creates an affinity matrix. This can be used to purify vitamin D binding proteins from complex biological samples like serum, facilitating further characterization of their structure and function.

These functionalized derivatives serve as essential tools for moving beyond simple quantification and delving into the functional roles of vitamin D metabolites at the molecular level.

Integration with Systems Biology and Multi-Omics Approaches in Preclinical Studies

The future of vitamin D research lies in understanding its complex and pleiotropic effects through the lens of systems biology. This approach integrates data from various "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of the vitamin D signaling network nih.gov. 25-Hydroxyvitamin D2 and its derivatives are central to this paradigm, not just as targets of measurement but as tools to probe the system.

In preclinical studies, the integration of this compound-derived tools with multi-omics technologies can provide unprecedented insight:

Metabolomics: Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now capable of measuring a wide spectrum of vitamin D metabolites simultaneously, including conjugated forms like sulfates and glucuronides endocrine-abstracts.orgnih.gov. These conjugated metabolites may act as storage or inactivation forms, and understanding their dynamics is crucial for a complete picture of vitamin D homeostasis nih.gov. Specific antibodies developed using this compound can be used to enrich these metabolites from samples, improving the sensitivity of detection in comprehensive metabolomic analyses.

Transcriptomics: It is well-established that vitamin D metabolites regulate gene expression by activating the Vitamin D Receptor (VDR) nih.gov. Studies analyzing the transcriptome of primary human immune cells have shown that 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 are both capable of modulating the expression of VDR target genes nih.gov. Preclinical studies can utilize these transcriptomic readouts to assess the biological response to novel vitamin D analogs or to understand how disease states alter the cellular response to 25-hydroxyvitamin D2.

Proteomics and Interactomics: Biotinylated probes derived from this compound can be used in chemoproteomic workflows. In this approach, the probe is introduced to a cellular lysate, and any proteins that bind to it are "pulled down" and subsequently identified by mass spectrometry. This allows for an unbiased, system-wide identification of the 25-hydroxyvitamin D2 "interactome," potentially revealing novel receptors or binding proteins that mediate its effects.

By combining these sophisticated chemical probes with high-throughput omics platforms, researchers can map the intricate molecular pathways influenced by vitamin D2, paving the way for a more comprehensive understanding of its role in health and disease.

| Omics Approach | Objective | Role of this compound-Derived Tools | Example Application |

|---|---|---|---|

| Metabolomics | Comprehensive profiling of vitamin D metabolites. | Antibodies for immuno-enrichment of specific metabolites. | Quantifying levels of sulfated and glucuronidated 25(OH)D2 in preclinical models endocrine-abstracts.orgnih.gov. |

| Transcriptomics | Analyze changes in gene expression in response to vitamin D2. | Used as the stimulus to probe gene regulatory networks. | Assessing the modulation of immune-related genes in peripheral blood mononuclear cells nih.gov. |

| Proteomics | Identify proteins that interact with 25-hydroxyvitamin D2. | Biotinylated probes for affinity purification/pull-down assays. | Discovering novel binding partners or transport proteins in target tissues. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying 25-Hydroxyvitamin D2 3-Hemisuccinate in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity in distinguishing 25-hydroxyvitamin D2 from D3 and avoiding cross-reactivity with catabolic metabolites like 24,25-dihydroxyvitamin D . Immunoassays are less reliable because antibodies often exhibit lower affinity for D2 derivatives, leading to underestimation . For reproducible results, use deuterated internal standards (e.g., d6-25-hydroxyvitamin D3) to correct for matrix effects .

Q. How should researchers design experiments to assess the stability of this compound in storage?

- Methodological Answer : Conduct stability studies under varying conditions (e.g., temperature, light exposure, and freeze-thaw cycles) using validated LC-MS/MS protocols. Include controls with spiked serum or plasma to monitor degradation. Dried blood spots (DBS) are a viable alternative for field studies, but validate recovery rates against plasma/serum standards due to potential age-related variations in vitamin D-binding protein (DBP) affinity .

Q. Why is it critical to differentiate between 25-hydroxyvitamin D2 and D3 in clinical research?

- Methodological Answer : D2 and D3 have distinct metabolic pathways and bioactivities. Meta-analyses show that D3 supplementation raises serum 25(OH)D more effectively than D2, necessitating separate quantification to avoid confounding outcomes . LC-MS/MS methods with chromatographic separation (e.g., Ascentis® Express F5 columns) are essential to resolve epimeric interferences (e.g., 3-epi-25(OH)D) .

Advanced Research Questions

Q. How can researchers address contradictions in studies linking this compound to health outcomes?

- Methodological Answer :

- Assay Standardization : Use harmonized LC-MS/MS protocols to reduce interlaboratory variability .

- Baseline Stratification : Stratify participants by baseline 25(OH)D status, as response to supplementation is dose-dependent and non-linear .

- Matrix Adjustments : Normalize results using DBP concentrations or free 25(OH)D calculations, as DBP polymorphisms affect bioavailability .

Q. What advanced techniques mitigate interference from 3-epi analogs in pediatric populations?

- Methodological Answer : Employ ultra-high-performance LC (UHPLC) with longer analytical columns (e.g., 150 mm C18) to resolve 3-epi-25(OH)D2/D3 from active forms. This is critical in infants, where 3-epi metabolites constitute up to 30% of total 25(OH)D . Validate methods using age-matched reference samples to establish pediatric-specific reference ranges .

Q. How should researchers optimize LC-MS/MS parameters for simultaneous quantification of this compound and its metabolites?

- Methodological Answer :

- Ionization : Use atmospheric pressure chemical ionization (APCI) for enhanced sensitivity over electrospray ionization (ESI) .

- Column Chemistry : Select phenyl-based stationary phases to improve retention of hydrophobic vitamin D metabolites .

- Internal Standards : Incorporate isotopically labeled analogs (e.g., d3-25(OH)D2) to correct for ion suppression and recovery variability .

Q. What experimental designs are recommended for studying tissue-specific distribution of this compound?

- Methodological Answer :

- Tissue Sampling : Use microsampling techniques (e.g., laser-capture microdissection) paired with LC-MS/MS to quantify localized concentrations .

- Tracer Studies : Administer deuterated 25(OH)D2 3-hemisuccinate and track incorporation into tissues via high-resolution mass spectrometry .

Data Interpretation and Validation

Q. How can researchers validate immunoassay results for this compound against LC-MS/MS?

- Methodological Answer : Perform parallel testing on a subset of samples using both methods. Apply Passing-Bablok regression to identify systematic biases. Note that immunoassays may overestimate total 25(OH)D due to cross-reactivity with sulfated metabolites or underreport D2-specific forms .

Q. What statistical approaches resolve discrepancies in dose-response relationships for vitamin D interventions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.